molecular formula C16H20N2O6S2 B5872269 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide

カタログ番号 B5872269
分子量: 400.5 g/mol
InChIキー: SNQDJNGOIFOQFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide, commonly known as DAS181, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sialidase inhibitors and has been shown to have antiviral activity against a broad range of respiratory viruses, including influenza viruses, parainfluenza viruses, and human metapneumovirus.

作用機序

DAS181 exerts its antiviral activity by inhibiting the activity of sialidase enzymes, which are required for the release and spread of respiratory viruses. Sialidase enzymes cleave sialic acid residues from host cell surface receptors, allowing the virus to detach from the host cell and infect neighboring cells. By inhibiting the activity of sialidase enzymes, DAS181 prevents the release and spread of respiratory viruses, thereby reducing viral titers and improving clinical outcomes.
Biochemical and Physiological Effects:
DAS181 has been shown to have minimal toxicity and is well-tolerated in animal models and humans. It has been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body. In addition, DAS181 has been shown to have minimal immunogenicity, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

DAS181 has several advantages as a therapeutic agent for respiratory viral infections. It has broad-spectrum antiviral activity against a range of respiratory viruses, making it a potential candidate for the treatment of multiple viral infections. In addition, DAS181 has been shown to be effective in reducing viral titers and improving clinical outcomes in animal models of respiratory viral infections.
However, there are also some limitations to the use of DAS181 in lab experiments. One of the main limitations is the lack of clinical data on the safety and efficacy of DAS181 in humans. In addition, the optimal dosing regimen and duration of treatment have not yet been established, and further studies are needed to determine the optimal use of DAS181 in the treatment of respiratory viral infections.

将来の方向性

There are several future directions for the development of DAS181 as a therapeutic agent for respiratory viral infections. One potential direction is the development of combination therapies that incorporate DAS181 with other antiviral agents to enhance its efficacy against respiratory viruses. Another potential direction is the development of alternative formulations of DAS181, such as inhalation formulations, to improve its delivery to the respiratory tract.
Conclusion:
In conclusion, DAS181 is a promising therapeutic agent for the treatment of respiratory viral infections. It has broad-spectrum antiviral activity against a range of respiratory viruses and has been shown to be effective in reducing viral titers and improving clinical outcomes in animal models of respiratory viral infections. Further studies are needed to determine the optimal use of DAS181 in the treatment of respiratory viral infections, but its potential as a therapeutic agent is promising.

合成法

The synthesis of DAS181 involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then reacted with 2-(bromomethyl)-4-nitrophenylsulfone to obtain the final compound, DAS181.

科学的研究の応用

DAS181 has been extensively studied for its potential therapeutic applications in the treatment of respiratory viral infections. It has been shown to have potent antiviral activity against a broad range of respiratory viruses, including influenza viruses, parainfluenza viruses, and human metapneumovirus. In addition, DAS181 has been shown to be effective in reducing viral titers and improving clinical outcomes in animal models of respiratory viral infections.

特性

IUPAC Name

3,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-23-15-8-7-14(11-16(15)24-2)26(21,22)18-10-9-12-3-5-13(6-4-12)25(17,19)20/h3-8,11,18H,9-10H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDJNGOIFOQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。